molecular formula C32H55BrN2O3 B045239 17-Deacetyl vecuronium bromide CAS No. 50587-95-6

17-Deacetyl vecuronium bromide

Cat. No. B045239
CAS RN: 50587-95-6
M. Wt: 595.7 g/mol
InChI Key: XPLMFSDSQRHLDG-FMCCZJBLSA-M
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Description

Synthesis Analysis

The synthesis of vecuronium bromide, and by extension its derivatives like 17-deacetyl vecuronium bromide, involves a multi-step chemical process starting from precursors such as 5-androst-2-en-17-one. This process includes esterification, oxidation, ring opening, reduction, acetylation, and methylation with bromomethane, resulting in the formation of vecuronium bromide with a reported overall yield of 13.7% to 19.6% (Zhao Shi-kui, 2006); (Jiang Hong, 2009). Modifications to this synthesis pathway could lead to the production of 17-deacetyl vecuronium bromide by altering the acetylation step or introducing a deacetylation stage.

Molecular Structure Analysis

Vecuronium bromide's molecular structure has been elucidated through crystallographic and spectroscopic studies, providing insights into its molecular geometry, conformation, and interactions. Its crystal structure has been determined, highlighting the axial conformation of its substituents and offering a basis for understanding the structure of derivatives like 17-deacetyl vecuronium bromide (H. Kooijman et al., 1992).

Scientific Research Applications

Structural and Chemical Analysis
17-Deacetyl vecuronium bromide, a derivative of vecuronium bromide, is a subject of structural and chemical analysis in scientific research. Studies have focused on its crystallographic and spectroscopic properties to understand its chemical behavior and potential applications. For example, research has demonstrated detailed crystallographic and NMR analyses of vecuronium bromide and its advanced synthetic intermediates, providing insights into the molecule's structure and stereochemistry. These studies contribute to the broader understanding of similar compounds and their potential in various scientific and medical applications (Ciceri et al., 2021).

Synthetic Methods and Intermediate Studies
The synthesis of 17-Deacetyl vecuronium bromide and its intermediates is another area of research interest. Techniques and methodologies for synthesizing this compound from precursors like epiandrosterone have been developed, focusing on steps such as esterification, oxidation, and acetylation. These studies not only elucidate the synthetic pathways of 17-Deacetyl vecuronium bromide but also explore cost-effective and efficient methods for its production, which could have implications for its availability and use in various research contexts (Jiang Hong, 2009).

Safety And Hazards

Vecuronium bromide should be handled with care. It is harmful if swallowed and can cause skin and eye irritation . It should be used only by adequately trained individuals familiar with its actions, characteristics, and hazards .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLMFSDSQRHLDG-FMCCZJBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Deacetyl vecuronium bromide

CAS RN

50587-95-6
Record name Piperidinium, 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide
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Record name 17-Deacetylvecuronium
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Record name Piperidinium,1-[(2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI)
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Record name 17-DEACETYL VECURONIUM BROMIDE
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